molecular formula C15H23N3O3 B2562061 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 923209-17-0

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2562061
CAS No.: 923209-17-0
M. Wt: 293.367
InChI Key: DLUTVCWIAYJCII-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of a piperidine ring and a diazaspirodecane core makes it a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a suitable diazaspirodecane precursor under controlled conditions. For instance, unactivated yne-en-ynes can react with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, which are involved in pain modulation and other neurological processes . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that result in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    SNC80: A well-known delta opioid receptor agonist with a similar spirocyclic structure.

    BW373U86: Another delta opioid receptor agonist with structural similarities.

    AZD2327: A compound with a different core structure but similar pharmacological activity.

Uniqueness

3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic scaffold, which provides a distinct three-dimensional shape that can enhance its binding affinity and selectivity for certain biological targets. This structural uniqueness makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c19-12(17-9-5-2-6-10-17)11-18-13(20)15(16-14(18)21)7-3-1-4-8-15/h1-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUTVCWIAYJCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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